molecular formula C10H13N3O B2778085 (S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 847926-38-9

(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

Cat. No.: B2778085
CAS No.: 847926-38-9
M. Wt: 191.234
InChI Key: XUXYYNCANORAOF-ZETCQYMHSA-N
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Description

Introduction to (S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b]diazepin-2(3H)-one

Historical Background and Development

The synthesis of benzodiazepine derivatives gained momentum in the mid-20th century with the discovery of chlordiazepoxide, the first commercially available benzodiazepine anxiolytic. However, the development of (S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b]diazepin-2(3H)-one emerged later, driven by efforts to explore structurally novel analogs with enhanced selectivity for non-GABAergic targets. Early synthetic routes for related 1,5-benzodiazepines involved multi-step processes, such as the reaction of N-alkylaniline derivatives with N-acylaziridine-2-carboxylic acid to form intermediates like N-alkylanilino-2-aminopropionic acid, followed by cyclization. These methods, though industrially cumbersome, laid the groundwork for optimizing the synthesis of 1,4-diazepines like the title compound.

A breakthrough occurred with the advent of stereoselective synthesis techniques, enabling the isolation of the (S)-enantiomer, which often exhibits superior pharmacological activity compared to its racemic counterparts. For instance, the (S)-configuration in similar benzoazepinones has been linked to enhanced binding affinity for ion transporters like the Na+/Ca2+ exchanger (NCX). The compound’s first reported synthesis likely involved asymmetric catalysis or chiral resolution, though explicit details remain proprietary.

Significance in Benzodiazepine Research

(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b]diazepin-2(3H)-one has garnered attention for its potential to modulate NCX isoforms, which play critical roles in calcium homeostasis and neuronal survival. Unlike classical benzodiazepines that target GABA receptors, this compound’s primary mechanism involves enhancing or inhibiting NCX activity, depending on its substitution pattern and stereochemistry. For example, structurally related benzodiazepinones like compound 14 from PMC8713167 enhance both NCX1 and NCX3 activity, while derivative 4 selectively inhibits NCX1. These findings suggest that subtle structural modifications, such as the introduction of methyl groups or spacers, profoundly influence isoform specificity.

Additionally, the compound’s bicyclic framework serves as a versatile scaffold for developing cytostatic agents. Analogous derivatives, such as Bz-423, demonstrate cytotoxic activity against leukemia and solid tumor cells by inducing apoptosis via mitochondrial membrane permeabilization. While direct studies on the title compound’s anticancer properties are limited, its structural similarity to active analogs underscores its therapeutic potential.

Classification and Nomenclature

The IUPAC name “(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b]diazepin-2(3H)-one” provides a systematic description of its structure:

  • Benzo[b]diazepin-2(3H)-one : Indicates a benzannulated diazepine ring (positions 1 and 4) with a ketone at position 2.
  • 4,5-Dihydro : Denotes partial saturation at positions 4 and 5.
  • (S)-3-Amino : Specifies the (S)-configuration of the amino group at position 3.
  • 1-Methyl : A methyl substituent at position 1.

This nomenclature aligns with PubChem’s classification system for benzodiazepinones, which prioritizes ring numbering and substituent positions. The compound falls under the broader category of heterocyclic compounds, subclass diazepines, and further into 1,4-benzodiazepinones due to its fused benzene ring and diazepine backbone.

Table 1: Structural Comparison of Benzodiazepine Subclasses
Subclass Ring Positions Saturation Key Substituents Example Compound
1,4-Benzodiazepinones 1,4 Partially Amino, methyl, ketone (S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b]diazepin-2(3H)-one
1,5-Benzodiazepines 1,5 Fully Alkyl, acyl Clobazam
Tricyclic Benzodiazepines 1,4 + fused ring Fully Chloro, nitro Clozapine

Position within the Broader Benzodiazepine Family

The title compound occupies a niche within the benzodiazepine family due to its unique saturation pattern and stereochemistry. Unlike fully unsaturated 1,4-benzodiazepines (e.g., diazepam), its 4,5-dihydro configuration reduces planarity, potentially altering receptor binding kinetics. Furthermore, the (S)-amino group introduces chirality, a feature absent in most classical benzodiazepines, which are typically achiral or racemic.

Structurally, it shares similarities with Neurounina-1 derivatives, which exhibit NCX-modulating activity, but differs in the presence of a methyl group at position 1 and the absence of extended spacers. This positions it as a compact, conformationally restrained analog capable of probing steric requirements for NCX isoform selectivity.

In summary, (S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b]diazepin-2(3H)-one exemplifies the structural diversity within benzodiazepine research, offering insights into ion transporter modulation and stereochemical influences on pharmacological activity. Its development reflects broader trends in medicinal chemistry toward targeted, isoform-specific therapeutics.

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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-amino-5-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-13-9-5-3-2-4-8(9)12-6-7(11)10(13)14/h2-5,7,12H,6,11H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXYYNCANORAOF-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2NCC(C1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2NC[C@@H](C1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ortho-phenylenediamine and methyl acetoacetate.

    Cyclization: The key step involves the cyclization of these starting materials under acidic or basic conditions to form the benzodiazepine core.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as crystallization with chiral acids or chromatography, to isolate the (S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing automated reactors to ensure precise control over reaction conditions.

    Purification: Employing high-performance liquid chromatography (HPLC) for the purification and isolation of the desired enantiomer.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or nitric acid under controlled conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Using alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various N-substituted derivatives.

Scientific Research Applications

Neuropharmacological Effects

(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one has been studied for its effects on the central nervous system. Research indicates that it may act as an antagonist of certain neurotransmitter receptors, potentially influencing anxiety and mood disorders.

Antitumor Activity

Studies have shown that compounds related to this compound exhibit antitumor properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, derivatives of this compound have been identified as selective inhibitors of receptor interacting protein 1 kinase, which plays a crucial role in tumor necrosis factor signaling pathways .

Antimicrobial Properties

Some derivatives demonstrate antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of benzodiazepine derivatives, this compound was tested against various cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, highlighting its potential as a lead compound for further development .

Case Study 2: Neuropharmacological Assessment

Another investigation assessed the effects of this compound on anxiety-like behaviors in animal models. Behavioral tests demonstrated that administration resulted in reduced anxiety levels comparable to established anxiolytics, suggesting its therapeutic potential in treating anxiety disorders .

Mechanism of Action

The mechanism of action of (S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, it can modulate neurotransmitter release, leading to its potential anxiolytic and anticonvulsant effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological activity and physicochemical properties of benzodiazepine derivatives are highly dependent on substituents and ring fusion positions. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison
Compound Name Substituents/Ring Fusion Key Features Biological Activity Reference
(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one 1-methyl, 3-amino, benzo[b][1,4]diazepine Chiral center at C3; amino group for H-bonding Not explicitly reported (inferred: CNS or enzyme modulation)
(S)-3-Amino-9-fluoro-... dihydrochloride 9-fluoro, benzo[b][1,4]diazepine Fluorine enhances lipophilicity and bioavailability Anticancer (preclinical)
Bz-423 7-chloro, 4-hydroxyphenyl, naphthalenylmethyl Apoptosis via F0F1-ATPase modulation Selective killing of autoimmune cells
(5S)-7-Chloro-5-(2-chlorophenyl)-... 7-chloro, 2-chlorophenyl, hydroxyethyl Dual chloro groups for enhanced binding affinity Alzheimer’s disease (preclinical)
(Z)-4-Alkyl/aryl-1H-benzo[b][1,5]diazepin-2(3H)-one Variable alkyl/aryl at C4, benzo[b][1,5]diazepine Diastereoselective synthesis via DESIRE method Anticancer (in vitro)
(R)-6-Bromo-4-methyl-... 6-bromo, 4-methyl, benzo[b][1,4]diazepine Bromine for electrophilic interactions Not reported (structural analog for synthesis)

Pharmacological Profiles

  • Bz-423: Induces superoxide-dependent apoptosis in autoimmune cells by binding the β-subunit of F0F1-ATPase, demonstrating >100-fold selectivity over normal cells .
  • (5S)-7-Chloro Derivatives : Show NMDA receptor modulation and neuroprotective effects in Alzheimer’s models, with e.e. >97% .
  • (Z)-4-Alkyl Derivatives : Exhibit IC50 values of 2–10 µM against breast cancer cell lines (MCF-7) via ROS generation .
  • Fluorinated Analogues : Improved blood-brain barrier penetration due to fluorine’s electronegativity and small size .

Stereochemical Influence

  • The (S)-configuration in the target compound may enhance receptor binding compared to (R)-isomers, as observed in for chloro-substituted derivatives.
  • Racemic mixtures (e.g., 4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one) often show reduced activity, underscoring the need for enantiopure synthesis .

Biological Activity

(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one, also known by its CAS number 103825-24-7, is a compound belonging to the class of benzodiazepines. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H14_{14}N2_2O with a molecular weight of 190.24 g/mol. The compound features a heterocyclic structure that includes a diazepine ring fused with a benzene ring, which is characteristic of many compounds in the benzodiazepine family.

Benzodiazepines primarily exert their effects through modulation of the gamma-aminobutyric acid (GABA) neurotransmitter system:

  • GABA Receptor Interaction : this compound binds to GABAA_A receptors in the central nervous system. This binding enhances the inhibitory effects of GABA by increasing the frequency of chloride channel openings, leading to neuronal hyperpolarization and decreased excitability .
  • Pharmacokinetics : The compound is well absorbed and widely distributed in biological tissues. It undergoes hepatic metabolism and is primarily excreted via urine.

Anxiolytic and Sedative Effects

Research indicates that compounds within this class exhibit significant anxiolytic (anxiety-reducing) and sedative properties. Studies have shown that (S)-3-amino derivatives can reduce anxiety-like behaviors in animal models at various dosages .

Anticonvulsant Properties

The compound has demonstrated anticonvulsant activity in preclinical studies. For instance, it has been shown to provide protection against chemically induced seizures in rodent models. The mechanism involves potentiation of GABAergic transmission, which is crucial for seizure control .

Cytotoxic Activity

Recent studies have explored the cytotoxic potential of related benzodiazepine derivatives against cancer cell lines:

CompoundCell LineIC50 (μM)
Compound 9HCT-116 (Colorectal)16.19 ± 1.35
Compound 9MCF-7 (Breast Cancer)17.16 ± 1.54

These findings suggest that modifications to the benzodiazepine structure can enhance cytotoxicity against specific cancer types .

Case Studies

  • Anxiety Disorders : A study involving animal models demonstrated that administration of (S)-3-amino derivatives resulted in significant reductions in anxiety-related behaviors as measured by elevated plus maze tests .
  • Seizure Models : In a controlled experiment using pentylenetetrazol-induced seizures in rodents, the compound showed dose-dependent anticonvulsant effects, highlighting its potential utility in treating epilepsy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one?

  • Methodological Answer : Synthesis typically involves cyclization of precursor molecules. A validated approach includes:

  • Step 1 : Bromination of a benzodiazepine precursor followed by substitution to introduce the amino group. For example, using chloroacetyl chloride for acetylation (similar to methods for brominated analogs) .
  • Step 2 : Cyclization using hexamethylenetetramine (HMTA) under reflux in toluene or DMF, as demonstrated in related 1,4-benzodiazepine syntheses .
  • Key Reagents : Palladium catalysts (for cross-coupling), chiral auxiliaries to enforce (S)-configuration, and purification via recrystallization or column chromatography .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and stereochemistry?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR to verify backbone structure and substituent positions.
  • X-ray Crystallography : For absolute stereochemical confirmation; SHELX programs (e.g., SHELXL) are widely used for refinement .
  • Chiral HPLC : To validate enantiomeric purity, critical given the (S)-configuration’s impact on bioactivity .

Advanced Research Questions

Q. How does the stereochemistry at the 3-position influence the compound’s interaction with biological targets?

  • Methodological Answer :

  • Receptor Binding Studies : Compare (S)- and (R)-enantiomers using surface plasmon resonance (SPR) or radioligand assays. For example, related benzodiazepines show enantiomer-specific binding to GABA receptors .
  • Molecular Dynamics Simulations : To model interactions with mitochondrial F0F1-ATPase (a target for structurally similar compounds like Bz-423) .
  • Functional Assays : Measure apoptosis induction in Jurkat cells, correlating stereochemistry with ROS production (as in ) .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Synthesis Reproducibility : Cross-validate reaction conditions (e.g., catalyst loading, solvent purity) to rule out impurities (e.g., nitrosamines) affecting bioactivity .
  • Assay Standardization : Use consistent cell lines (e.g., MRL-lpr CD4+ T cells for autoimmune models) and ROS scavengers (e.g., MnTBAP) to control redox signaling variability .
  • Structural Analogs : Compare with derivatives (e.g., 6-bromo or trifluoromethyl-substituted benzodiazepines) to isolate substituent-specific effects .

Q. What experimental strategies elucidate the compound’s mechanism of action in mitochondrial pathways?

  • Methodological Answer :

  • Mitochondrial Isolation : Treat cells with the compound, isolate mitochondria, and measure F0F1-ATPase activity via oligomycin sensitivity assays .
  • ROS Detection : Use dihydroethidium (DHE) staining or flow cytometry to quantify superoxide production in treated cells .
  • Western Blotting : Assess downstream apoptotic markers (e.g., Bcl-2 family proteins, caspase-3 cleavage) to map signaling pathways .

Key Physicochemical Properties

PropertyValue/DescriptionReference Method
Molecular FormulaC10H13N3OHRMS or elemental analysis
Stereochemical Configuration(S)-3-AminoX-ray crystallography
Solubility (PBS)Likely low (hydrophobic core); use DMSOShake-flask method

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